![molecular formula C12H14Cl2N4O2S B6716436 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole](/img/structure/B6716436.png)
5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.
Sulfonylation: The dichlorophenyl intermediate undergoes sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Tetrazole Ring Formation: The sulfonylated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Methylation: Finally, the tetrazole compound is methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-phenyl-1H-tetrazole
- 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-ethyl-1H-tetrazole
Uniqueness
Compared to similar compounds, 5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the tetrazole ring and the dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[1-[1-(3,4-dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O2S/c1-7(9-4-5-10(13)11(14)6-9)21(19,20)8(2)12-15-16-17-18(12)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZXMVATJNQSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C(C)C2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
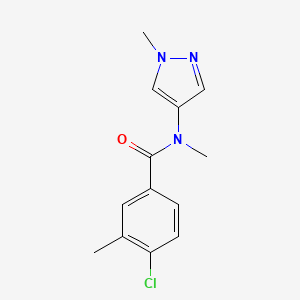
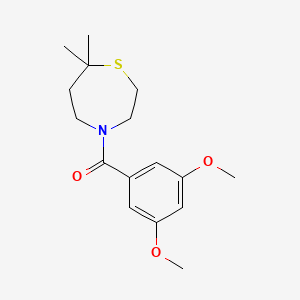
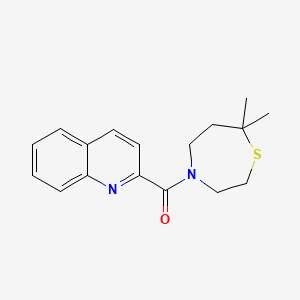
![N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6716368.png)
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)
![4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)
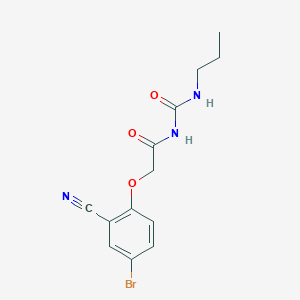

![1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B6716415.png)
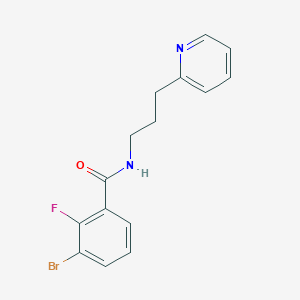
![N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B6716442.png)
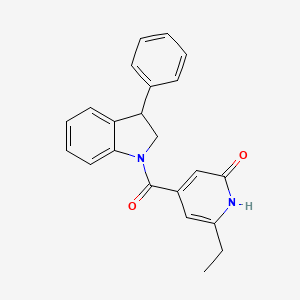
![3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716448.png)
![4-[(E)-2-(1,5-dimethylpyrazol-4-yl)ethenyl]pyridine-3-carbonitrile](/img/structure/B6716449.png)
